METHYL 4-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]BENZOATE
Overview
Description
Methyl 4-{[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino}benzoate is an organic compound with significant interest in various scientific fields. It is characterized by the presence of trifluoromethyl groups, which impart unique chemical properties, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]BENZOATE typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminobenzoic acid and 3,3,3-trifluoro-2-(trifluoromethyl)propanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-aminobenzoic acid is reacted with 3,3,3-trifluoro-2-(trifluoromethyl)propanoyl chloride in an organic solvent like dichloromethane at low temperatures to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-{[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino}benzoic acid.
Reduction: Formation of 4-{[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino}benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 4-{[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino}benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDO]BENZOATE involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-trifluoromethylbenzoate
- Methyl 4-trifluoromethylbenzoate
- Methyl 3-amino-2-(trifluoromethyl)propionate
Uniqueness
Methyl 4-{[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino}benzoate is unique due to the presence of both trifluoromethyl groups and an amide linkage, which confer distinct chemical and physical properties. These features make it particularly valuable for applications requiring high stability and specific reactivity.
Properties
IUPAC Name |
methyl 4-[[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F6NO3/c1-22-10(21)6-2-4-7(5-3-6)19-9(20)8(11(13,14)15)12(16,17)18/h2-5,8H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEMIYPKGHGGHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F6NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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